1-(2,4,5-Trifluorophenyl)ethanol

Description

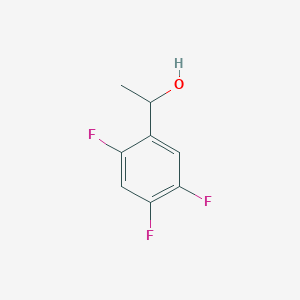

1-(2,4,5-Trifluorophenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₈H₇F₃O and a molecular weight of 176.14 g/mol . Structurally, it features a phenyl ring substituted with fluorine atoms at the 2-, 4-, and 5-positions, with an ethanol group (-CH₂CH₂OH) attached at the 1-position of the ring. This compound is notable for its electron-withdrawing fluorine substituents, which enhance its stability and influence its reactivity in organic syntheses.

Properties

Molecular Formula |

C8H7F3O |

|---|---|

Molecular Weight |

176.14 g/mol |

IUPAC Name |

1-(2,4,5-trifluorophenyl)ethanol |

InChI |

InChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3 |

InChI Key |

RIRHPWCWRLZXAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1F)F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-(2,4,5-Trifluorophenyl)ethanol with structurally related fluorinated phenyl ethanols:

Key Observations:

- Electron-Withdrawing Effects: The trifluoromethyl group in 1-[4-(Trifluoromethyl)phenyl]ethanol (CF₃) provides stronger electron withdrawal than fluorine atoms, reducing nucleophilicity but enhancing thermal stability .

- Solubility: Fluorine substituents decrease water solubility due to increased hydrophobicity. For example, 1-(2,4,6-Trifluorophenyl)ethanol (a positional isomer) requires storage in dry conditions to prevent hydrolysis .

- Steric Effects: The 2,4,5-trifluoro substitution pattern in the target compound may hinder electrophilic substitution reactions compared to less substituted analogs like 1-(2-Fluorophenyl)ethanol .

Market and Industrial Relevance

- The global market for 2-(2,4,5-Trifluorophenyl)ethanol (a positional isomer) is projected to grow due to demand in pharmaceuticals, with production capacity expected to reach XX tons by 2025 .

- China dominates production, accounting for ~60% of global output, driven by cost-effective synthesis routes .

Research Findings and Challenges

- Synthetic Challenges: Precise control of fluorine substitution is critical. For example, 2-(3,4,5-Trifluorophenyl)ethanol synthesis requires regioselective fluorination, often achieved via directed ortho-metalation .

- Thermal Stability : Differential scanning calorimetry (DSC) studies on related compounds (e.g., 1-methyl-4,5-dinitroimidazole) show that fluorine substituents improve thermal stability, a trait advantageous in high-temperature reactions .

- Regulatory Hurdles: Fluorinated compounds face stringent environmental regulations due to persistence. For instance, tetrachlorvinphos metabolites like 1-(2,4,5-trichlorophenyl)ethanol are monitored for ecological toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.